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  • Product: 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
  • CAS: 91678-86-3

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthetic Validation of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

Executive Summary The functionalization of nitrogen-rich heterocycles remains a cornerstone of modern drug discovery. 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS: 91678-86-3) is a highly substituted, electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of nitrogen-rich heterocycles remains a cornerstone of modern drug discovery. 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS: 91678-86-3) is a highly substituted, electron-rich pyrazine derivative that serves as a critical building block for advanced pharmaceutical intermediates. Because the pyrazine core is inherently electron-deficient, achieving a fully substituted ring with four distinct functional groups—an amine, a methoxy group, a methyl group, and a methoxymethyl ether—requires exquisite control over regioselectivity during synthesis.

This technical guide provides a deep dive into the physicochemical properties, mechanistically guided synthesis, and self-validating analytical protocols required to characterize this complex scaffold.

Structural and Physicochemical Profiling

The substitution pattern of 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine dramatically alters the electronic landscape of the pyrazine ring. The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups enrich the π-system, increasing the basicity of the adjacent ring nitrogens and altering the compound's pharmacokinetic potential[1].

Table 1: Quantitative Physicochemical Data

PropertyValueImplication for Drug Design
Chemical Name 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amineN/A
CAS Registry Number 91678-86-3Verified chemical identifier[2].
Molecular Formula C₈H₁₃N₃O₂N/A
Molecular Weight 183.21 g/mol Ideal fragment-like MW for lead optimization.
Exact Mass 183.1008 DaCritical for high-resolution LC-MS validation.
Topological Polar Surface Area 67.4 ŲOptimal for membrane permeability and CNS penetration.
H-Bond Donors / Acceptors 1 / 5Favorable for kinase or phosphodiesterase binding.

Mechanistically Guided Synthesis Strategy

Synthesizing a fully substituted pyrazine requires a strategic sequence of electrophilic aromatic substitution and metal-catalyzed cross-coupling. The following three-step route leverages the inherent directing effects of the pyrazine substituents to ensure absolute regiocontrol[3].

Synthetic Logic and Causality
  • Electrophilic Iodination: Starting from 2-amino-6-chloro-5-methylpyrazine, iodination is directed exclusively to the C3 position. The strong electron-donating effect of the C2-amine activates the ortho position, overriding the electron-withdrawing nature of the pyrazine core. N-Iodosuccinimide (NIS) is selected over NBS because the resulting C-I bond undergoes oxidative addition much faster during subsequent palladium catalysis[1].

  • Nucleophilic Aromatic Substitution (SₙAr): The C6-chloride is highly activated by the adjacent ring nitrogen. Treatment with sodium methoxide selectively displaces the chloride. The C3-iodide remains intact because iodide is a softer leaving group and is sterically shielded by the adjacent amine[3].

  • Suzuki-Miyaura Cross-Coupling: The final step introduces the methoxymethyl group at C3. Potassium (methoxymethyl)trifluoroborate is utilized instead of a boronic acid to prevent protodeboronation under basic conditions, ensuring high yields[4].

Synthesis A 2-Amino-6-chloro- 5-methylpyrazine B 2-Amino-3-iodo-6-chloro- 5-methylpyrazine A->B NIS, DMF (Electrophilic Substitution) C 2-Amino-3-iodo-6-methoxy- 5-methylpyrazine B->C NaOMe, MeOH (SNAr Regioselective) D 6-Methoxy-3-(methoxymethyl)- 5-methylpyrazin-2-amine C->D K(CH2OCH3)BF3 Pd(dppf)Cl2, K2CO3 (Suzuki-Miyaura)

Fig 1: Three-step regioselective synthetic workflow for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine.

Detailed Protocol: Self-Validating Suzuki-Miyaura Coupling

Every step in this protocol includes an In-Process Control (IPC) to validate the chemical state before proceeding.

  • Preparation: In an oven-dried Schlenk flask, combine 2-amino-3-iodo-6-methoxy-5-methylpyrazine (1.0 eq), potassium (methoxymethyl)trifluoroborate (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides the necessary steric bulk to force reductive elimination while preventing the electron-rich pyrazine nitrogens from poisoning the palladium center.

  • Degassing (Crucial): Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 85 °C under vigorous stirring.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Gate: The reaction is deemed complete only when the starting material peak ([M+H]⁺ = 280.0) is <1% relative to the product peak ([M+H]⁺ = 184.1).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validating Analytical Characterization

To guarantee scientific integrity, the structural assignment of 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine must be confirmed through orthogonal analytical techniques. No single method is sufficient; the system must be self-validating.

Analytical Compound Synthesized Compound (CAS: 91678-86-3) LCMS LC-MS Profiling Compound->LCMS NMR Multinuclear NMR Compound->NMR IR FT-IR Spectroscopy Compound->IR Mass Exact Mass: 183.10 Da Observed:[M+H]+ = 184.11 m/z LCMS->Mass Structure 1H/13C & 2D (HMBC/HSQC) Confirms Regiochemistry NMR->Structure FuncGroups Amine (3400 cm⁻¹) Ether (1100 cm⁻¹) IR->FuncGroups

Fig 2: Orthogonal analytical validation logic for structural confirmation.

Quantitative NMR Data Summary

1D ¹H NMR is used to verify the presence of all functional groups, while 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to prove the regiochemistry (e.g., confirming the methoxy group is at C6 and not C3).

Table 2: ¹H NMR Assignment (Predicted 400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Validation
5.85s (broad)2H-NH₂ (Amine at C2)Disappears upon D₂O exchange.
4.42s2H-CH₂- (Methoxymethyl)HMBC correlation to C2 and C3.
3.82s3H-OCH₃ (Methoxy at C6)HMBC correlation to C6 only.
3.28s3H-OCH₃ (Methoxymethyl)HMBC correlation to the -CH₂- carbon.
2.25s3H-CH₃ (Methyl at C5)HMBC correlation to C5 and C6.

Applications in Drug Discovery

Highly substituted pyrazines like 6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine are privileged scaffolds in medicinal chemistry. The specific inclusion of a methoxymethyl ether and an amine on a pyrazine core is frequently utilized in the design of Phosphodiesterase-4 (PDE4) inhibitors [5]. PDE4 is a major cAMP-metabolizing enzyme found in immune cells, and inhibitors targeting this pathway are highly sought after for treating inflammatory pulmonary diseases such as asthma and COPD[6]. The electron-rich pyrazine core acts as a bioisostere for other biaryl systems, offering improved solubility and unique hydrogen-bonding vectors within the enzyme's active site[7].

References

  • Gembus, V., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015.

  • Li, X., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SₙAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(10), 2414-2417.

  • Burgess, L. E., et al. (2009). Biaryl PDE4 inhibitors for treating inflammation. World Intellectual Property Organization Patent No. WO2009067600A2.

  • SpectraBase. (2025). 2-AMINO-6-METHOXY-3-(METHOXYMETHYL)-5-METHYLPYRAZINE (CAS 91678-86-3). John Wiley & Sons, Inc.

  • BenchChem. (2025). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.

Sources

Exploratory

Introduction: The Pyrazine Scaffold and the Vibrational Probe

An In-depth Technical Guide to the Infrared Spectroscopy of Pyrazine Derivatives Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4 arrangement, is a cornerstone scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Pyrazine Derivatives

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4 arrangement, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antidiabetic agents, largely due to the pyrazine ring's ability to engage in crucial biological interactions like hydrogen bonding.[3][4][5] For scientists working to synthesize, characterize, and optimize these molecules, a deep understanding of their structural properties is paramount.

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to probe the vibrational modes of these molecules.[6] Each bond within a pyrazine derivative—from the C-H bonds on the aromatic ring to the carbonyl group of an amide substituent—vibrates at a characteristic frequency. By interpreting the resulting IR spectrum, researchers can confirm the identity of a synthesized compound, elucidate its functional group architecture, and gain insights into intermolecular interactions, such as the hydrogen bonding critical to drug efficacy.[7] This guide provides a detailed exploration of the principles and practical applications of IR spectroscopy for the analysis of pyrazine derivatives, blending theoretical underpinnings with field-proven experimental protocols.

Chapter 1: The Vibrational Landscape of the Pyrazine Core

The parent pyrazine molecule possesses a high degree of symmetry (D2h), which governs its IR spectral characteristics.[7][8] This symmetry means that some vibrational modes are IR-inactive because they do not produce a change in the molecule's dipole moment. However, upon substitution, this symmetry is broken, often leading to the activation of previously silent modes and a more complex, information-rich spectrum. The fundamental vibrations of the pyrazine ring are the primary indicators of its structural integrity.

Key vibrational regions for the pyrazine core include:

  • C-H Stretching (νC-H): Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. For pyrazine, these bands are often sharp but may be of weak to medium intensity.[9][10]

  • Ring Stretching (νC=C, νC=N): The stretching vibrations of the aromatic ring itself are highly characteristic and appear in the 1600-1400 cm⁻¹ range. These are often strong, sharp absorptions and are particularly sensitive to the electronic effects of substituents. Peaks around 1483 cm⁻¹ and 1413 cm⁻¹ are prominent in the gas-phase spectrum of pyrazine.[6][11]

  • C-H In-Plane Bending (δC-H): These bending vibrations are found in the 1300-1000 cm⁻¹ region and are useful for confirming the aromatic nature of the ring.

  • C-H Out-of-Plane Bending (γC-H): Strong absorptions in the 900-700 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The exact position of these bands can provide clues about the substitution pattern on the ring.

The following table summarizes the primary IR absorption bands for unsubstituted pyrazine, providing a baseline for interpreting the spectra of its derivatives.

Vibrational Mode Typical Wavenumber (cm⁻¹) (Gas Phase) Description & Significance
Aromatic C-H Stretch3090 - 3018Stretching of the C-H bonds on the pyrazine ring.[6]
Ring Stretch~1483Asymmetric stretching of the C=C and C=N bonds within the ring.[6]
Ring Stretch~1413Symmetric stretching of the C=C and C=N bonds within the ring.[6]
In-Plane C-H Bend1135 - 1063Bending of the C-H bonds within the plane of the aromatic ring.[6]
Out-of-Plane Ring Bend~785Puckering or deformation of the pyrazine ring out of its plane.
Out-of-Plane C-H Bend~900 - 700Bending of the C-H bonds perpendicular to the plane of the ring.

Chapter 2: The Substituent Effect: Modulating Pyrazine's Vibrational Signature

The true analytical power of IR spectroscopy emerges when examining substituted pyrazines. Substituents alter the mass, symmetry, and electronic distribution of the ring, causing predictable shifts in vibrational frequencies. Understanding these shifts is critical for confirming the success of a synthetic modification.[12]

Causality of Spectral Shifts

The location and nature of a substituent dictate how the IR spectrum changes. This is governed by two primary factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂ or -COOH, pull electron density away from the pyrazine ring. This strengthens the ring's internal bonds, leading to an increase in the frequency (a blueshift) of the ring stretching vibrations. Conversely, electron-donating groups (EDGs), like -NH₂ or -OR, push electron density into the ring, slightly weakening the bonds and causing a decrease in frequency (a redshift).

  • Mass and Coupling Effects: Heavier substituents (e.g., -Br, -I) can lower the frequency of vibrations they are directly involved in due to the increased reduced mass of the vibrating system. Furthermore, the substituent's vibrations can couple with the ring's vibrations, leading to complex shifts or the appearance of new bands.

The following diagram illustrates the logical relationship between substituent electronics and the resulting spectral changes.

Caption: Relationship between substituent electronics and IR frequency shifts.

Common Substituents and Their Spectral Fingerprints
  • Carboxylic Acids (-COOH): These introduce several highly characteristic bands. A very broad O-H stretching band often appears from 3300-2500 cm⁻¹, frequently obscuring the C-H stretches.[13] This broadening is due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretch is a strong, sharp band typically found around 1700-1725 cm⁻¹. The presence of intramolecular hydrogen bonding between the carboxyl group and a ring nitrogen can shift this band to lower wavenumbers.[13]

  • Amides (-CONH₂): Pyrazinamide, a crucial anti-tuberculosis drug, is a prime example.[4][14] Amides show N-H stretching vibrations as one or two sharp bands in the 3400-3100 cm⁻¹ region. The carbonyl (Amide I band) stretch is very strong and appears around 1680-1650 cm⁻¹.[15] The N-H bending (Amide II band) vibration is found near 1650-1600 cm⁻¹.

  • Amines (-NH₂): Primary amines exhibit two N-H stretching bands (symmetric and asymmetric) between 3500-3300 cm⁻¹. The N-H bending vibration appears in the 1650-1580 cm⁻¹ region. These groups are strong EDGs and will cause a redshift in the pyrazine ring stretching frequencies.

  • Halogens (-Cl, -Br): While C-Halogen stretches appear at low frequencies (<800 cm⁻¹) and can be difficult to assign, their primary impact is electronic. As moderately deactivating EWGs, they tend to cause a slight blueshift in the ring stretching modes.[12]

The following table summarizes the expected effects of common substituents on the pyrazine ring's key vibrational modes.

Substituent Type Example Key Vibrational Mode Expected Wavenumber (cm⁻¹) Effect on Pyrazine Ring Stretches
Carboxylic AcidPyrazinoic Acidν(O-H), ν(C=O)3300-2500 (broad), 1725-1700Blueshift (increase) due to EWG nature.[13]
AmidePyrazinamideν(N-H), ν(C=O)3400-3100, 1680-1650Moderate blueshift.[14][15]
AmineAminopyrazineν(N-H), δ(N-H)3500-3300, 1650-1580Redshift (decrease) due to EDG nature.[16]
AlkylMethylpyrazineν(C-H)2980-2850Minor redshift due to weak EDG nature.
HalogenChloropyrazineν(C-Cl)800-600Minor blueshift due to inductive EWG nature.[12]

Chapter 3: A Practical Guide to FTIR Analysis of Pyrazine Derivatives

Acquiring a high-quality, interpretable IR spectrum requires careful attention to sample preparation and data acquisition. As most pyrazine derivatives are solids at room temperature, the chosen method must ensure the sample can be effectively interrogated by the IR beam.

Experimental Workflow: From Sample to Spectrum

The process of analyzing a pyrazine derivative follows a systematic workflow, ensuring reproducibility and accuracy.

Caption: Standard workflow for FTIR analysis of pyrazine derivatives.

Protocol 1: KBr Pellet Method for Solids

This classic transmission method provides high-quality spectra but requires careful preparation to avoid moisture contamination.

Causality: The goal is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering and produce sharp, well-defined absorption bands. The KBr must be perfectly dry, as water has a strong, broad O-H absorption that can mask the N-H and O-H stretching regions of the analyte.[17]

Step-by-Step Methodology:

  • Dry Materials: Place finely ground potassium bromide (KBr, spectroscopy grade) in an oven at ~110°C for at least 2 hours to remove all traces of water. Store in a desiccator.

  • Grind Sample: Add ~1-2 mg of the pyrazine derivative to an agate mortar.

  • Mix with KBr: Add ~100-200 mg of the dried KBr to the mortar.

  • Homogenize: Gently grind the mixture with a pestle for 1-2 minutes until it becomes a fine, homogenous powder. Incomplete mixing will lead to a poor-quality spectrum with broad, distorted peaks.

  • Press Pellet: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Analyze: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) for Solids

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis and high-throughput screening.[18]

Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). An evanescent wave penetrates a few microns beyond the crystal surface into the sample placed in tight contact with it. The sample absorbs energy at specific frequencies, attenuating the internally reflected beam. Good contact between the sample and the crystal is absolutely critical for a strong signal.[18]

Step-by-Step Methodology:

  • Clean Crystal: Before each measurement, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue.

  • Collect Background: With the clean, empty crystal, collect a background spectrum. This is a self-validating step that ensures any atmospheric (H₂O, CO₂) or crystal surface absorptions are ratioed out of the final sample spectrum.

  • Apply Sample: Place a small amount of the powdered pyrazine derivative directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to reproducible results.

  • Analyze: Acquire the sample spectrum. The instrument software will automatically ratio this against the stored background.

Chapter 4: Advanced Analysis and Applications in Drug Development

In a professional research setting, IR spectroscopy is often coupled with other techniques to provide a more complete picture of the molecule.

Synergy of Experimental and Computational (DFT) Methods

While experimental spectra provide the ground truth, assigning every peak in a complex derivative can be challenging. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies of a proposed structure.[19] By comparing the calculated spectrum to the experimental one, researchers can:

  • Confirm Band Assignments: Validate that a peak at a certain frequency corresponds to a specific vibrational mode (e.g., confirming a band at 1680 cm⁻¹ is indeed the amide C=O stretch).[19][20]

  • Distinguish Isomers: Different positional isomers of a substituted pyrazine will have unique vibrational signatures that can be predicted and then verified experimentally.

  • Investigate Conformations: For flexible molecules, DFT can calculate the spectra for different stable conformers, helping to identify which one is present in the solid state.[14][21]

Applications in Pharmaceutical Development

The pyrazine moiety is present in numerous marketed drugs.[2] IR spectroscopy is a valuable tool throughout the drug development pipeline:

  • Synthesis Confirmation: As a primary characterization tool, it quickly confirms that a synthetic reaction has produced the desired pyrazine derivative by verifying the presence of key functional groups.[22][23]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have different physical properties and bioavailabilities. These polymorphs often exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular hydrogen bonding, making FTIR a powerful screening tool.[14]

  • Quality Control: In manufacturing, FTIR can be used as a rapid and reliable method to verify the identity and purity of raw materials and final products containing a pyrazine core.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural elucidation of pyrazine derivatives. A foundational understanding of the core ring vibrations, coupled with a systematic analysis of substituent-induced spectral shifts, allows researchers to extract a wealth of information from an IR spectrum. From confirming the outcome of a novel synthesis in a research lab to ensuring the quality of a life-saving medicine in a manufacturing facility, the ability to expertly acquire and interpret the vibrational fingerprints of these vital heterocyclic compounds remains a critical skill for any scientist in the chemical and pharmaceutical fields.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). CORE.
  • Hewett, K. B., Shen, M., Brummel, C. L., & Philips, L. A. (1993). High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean. DTIC.
  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. (n.d.). J-Stage.
  • Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.
  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. (2009). ResearchGate.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). ResearchGate.
  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS.
  • WO2005040151A1 - Pyrazine derivatives and pharmaceutical use thereof. (2005). Google Patents.
  • This table compares the fundamental vibrations of pyrazine and... (n.d.). ResearchGate.
  • Sample preparation for FT-IR. (n.d.).
  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. (n.d.). PMC.
  • Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Couple. (n.d.). ChemRxiv.
  • 6.2.2. Pyrazines. (n.d.).
  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (n.d.). Journal of the American Chemical Society.
  • Infrared Activity of Symmetric Bridging Ligand Modes in Pyrazine-Bridged Hexaruthenium Mixed-Valence Clusters. (2003). Inorganic Chemistry.
  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. (n.d.). RSC Publishing.
  • shows an overview of the gas phase FTIR spectrum of pyrazine at a... (n.d.). ResearchGate.
  • Low Temperature Infrared Spectroscopy Study of Pyrazinamide: From the Isolated Monomer to the Stable Low Temperature Crystalline Phase. (2009). The Journal of Physical Chemistry A.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). MDPI.
  • High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. (1994).
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Semantic Scholar.
  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online.
  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2026). ResearchGate.
  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. (2012). Agilent.
  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). Semantic Scholar.
  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. (2026). WordPress.com.
  • Pyrazine - NIST WebBook. (n.d.). National Institute of Standards and Technology.
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Foundational

Pharmacological Potential of Methoxy-Substituted Pyrazines: A Technical Guide to Efficacy, Metabolism, and Screening

Executive Summary Methoxy-substituted pyrazines have long been recognized for their potent organoleptic properties, prominently serving as key flavor and aroma compounds in biological systems and foods (e.g., 2-isobutyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxy-substituted pyrazines have long been recognized for their potent organoleptic properties, prominently serving as key flavor and aroma compounds in biological systems and foods (e.g., 2-isobutyl-3-methoxypyrazine in bell peppers)[1]. However, recent advancements in medicinal chemistry and rational drug design have unveiled their significant pharmacological capabilities[2]. The pyrazine scaffold, when substituted with electron-donating methoxy groups and other functional moieties (such as carboxamides or sulfonyls), exhibits diverse biological activities ranging from antitubercular efficacy to endothelin receptor antagonism[2][3].

This whitepaper provides an in-depth technical analysis of the pharmacological effects, metabolic pathways, and experimental validation protocols associated with methoxy-substituted pyrazines, designed for researchers and drug development professionals.

Mechanisms of Action & Biological Targets

Antitubercular Activity (Mycobacterium tuberculosis H37Rv)

The global rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic scaffolds[2]. While Pyrazinamide is a cornerstone of first-line TB therapy, its derivatives—specifically 5-methoxypyrazine-2-carboxamide analogs—have demonstrated superior in vitro efficacy[2][4].

Causality in Design: The introduction of a methoxy group at the 5-position alters the electronic distribution and lipophilicity of the pyrazine ring. This modification is hypothesized to enhance penetration through the thick, lipid-rich mycobacterial cell wall, effectively bypassing efflux pump-mediated resistance strategies[2]. Recent screening of a library of 5-methoxypyrazine-2-carboxamide derivatives revealed that specific compounds exhibit Minimum Inhibitory Concentrations (MIC) significantly lower than that of standard pyrazinamide[4].

Endothelin Receptor Antagonism

Complex methoxypyrazine derivatives, such as Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate, have been identified as potential endothelin receptor antagonists[3]. Endothelins are potent endogenous vasoconstrictors involved in cell proliferation and inflammation; inhibiting their receptors is a validated strategy for treating pulmonary arterial hypertension and certain cardiovascular diseases[3]. The unique combination of a chlorinated pyridine and a methoxy-substituted pyrazine enhances the pharmacological profile, offering high specificity for the receptor compared to non-substituted analogs[3].

Metabolism and Pharmacokinetics

Understanding the biotransformation of methoxy-substituted pyrazines is critical for predicting their half-life and toxicity. In vivo studies (primarily in murine models) indicate that these compounds undergo rapid Phase I metabolism[5].

The primary metabolic routes include cytochrome P450-mediated O-demethylation and subsequent ring hydroxylation[5][6]. The steric and electronic properties of the methoxy group make the adjacent carbon highly susceptible to oxidative attack by hepatic CYP450 enzymes. Unlike highly lipophilic compounds, methoxypyrazines and their metabolites show little to no biliary excretion, being predominantly cleared via renal pathways as glucuronide or sulfate conjugates (Phase II)[5][7].

MetabolicPathway MethoxyPyrazine Methoxy-Substituted Pyrazine (Parent Compound) CYP450 Cytochrome P450 Oxidation MethoxyPyrazine->CYP450 Hepatic Metabolism ODemethylation O-Demethylation (Intermediate) CYP450->ODemethylation Cleavage of Methoxy RingHydroxylation Ring Hydroxylation (Phase I Metabolite) ODemethylation->RingHydroxylation Oxidation PhaseII Phase II Conjugation (Glucuronidation/Sulfation) RingHydroxylation->PhaseII Transferases RenalExcretion Renal Excretion (Urine) PhaseII->RenalExcretion Clearance

Phase I and Phase II metabolic pathways of methoxy-substituted pyrazines.

Quantitative Data: Efficacy Benchmarking

To benchmark the efficacy of these novel derivatives, the following table summarizes the in vitro antitubercular activity of newly synthesized 5-methoxypyrazine-2-carboxamide derivatives against the M. tuberculosis H37Rv strain, compared against standard therapy[4].

Compound IDStructural FeaturesMIC against M. tb H37Rv (µg/mL)Relative Potency vs. Pyrazinamide
S7-13 5-methoxypyrazine-2-carboxamide analog1.60~7.8x more potent
S7-26 5-methoxypyrazine-2-carboxamide analog6.252.0x more potent
S7-18 5-methoxypyrazine-2-carboxamide analog12.50Equivalent
S7-28 5-methoxypyrazine-2-carboxamide analog25.000.5x (Less potent)
Pyrazinamide Standard First-Line TB Drug12.50Baseline

Experimental Protocol: Resazurin Microtiter Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for evaluating the in vitro efficacy of antitubercular compounds[4]. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells.

Self-Validating System: This provides a colorimetric readout that correlates directly with bacterial viability. The assay is internally validated by strict growth and sterility controls, ensuring that any color change is strictly due to mycobacterial metabolism rather than chemical reduction by the test compound.

Step-by-Step Methodology:
  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase (OD600 ≈ 0.6-0.8). Dilute the culture to achieve a final testing concentration of approximately 5×105 CFU/mL.

    • Causality: Utilizing log-phase bacteria ensures uniform metabolic activity and cell wall integrity, drastically reducing assay variability and false positives.

  • Compound Dilution: Dissolve the methoxypyrazine derivatives in DMSO. Perform two-fold serial dilutions in 96-well microtiter plates using 7H9 broth. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Causality: Keeping DMSO below 1% prevents solvent-induced cytotoxicity, ensuring that observed growth inhibition is solely due to the pharmacological agent.

  • Inoculation & Incubation: Add 100 µL of the bacterial inoculum to each well containing the diluted compounds. Include growth controls (bacteria + no drug) and sterility controls (broth only). Incubate the plates at 37°C for 7 days in a humidified atmosphere.

  • Resazurin Addition: After 7 days, add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout & Validation: Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

    • Validation Check: The assay is only valid if the growth control turns pink and the sterility control remains blue.

MABAWorkflow Inoculum 1. Prepare M. tb H37Rv (Log Phase, OD600 0.6-0.8) Dilution 2. Serial Dilution of Methoxypyrazines (<1% DMSO) Inoculum->Dilution Incubation 3. Co-incubation (7 Days at 37°C) Dilution->Incubation Resazurin 4. Add Resazurin (Incubate 24-48h) Incubation->Resazurin Readout 5. Colorimetric Readout (Blue = Inhibited, Pink = Growth) Resazurin->Readout

Step-by-step workflow of the Microplate Alamar Blue Assay (MABA) for MIC determination.

References

  • Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives Source: theaspd.com URL:[Link]

  • Metabolism in the Rat of Some Pyrazine Derivatives having Flavour Importance in Foods Source: tandfonline.com URL:[Link]

  • 3-Isobutyl-2-methoxypyrazine Source: wikipedia.org URL:[Link]

  • Pyrazines: Occurrence, formation and biodegradation Source: researchgate.net URL:[Link]

Sources

Exploratory

Decoding the Structure-Activity Relationship of 2,6-Disubstituted Pyrazines: A Comprehensive Guide for Kinase Inhibitor Design

Executive Summary Pyrazine derivatives serve as a foundational scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors[1]. The 2,6-disubstituted pyrazine architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine derivatives serve as a foundational scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors[1]. The 2,6-disubstituted pyrazine architecture offers a highly tunable platform, balancing physicochemical properties with the precise spatial geometry required for target engagement. This technical guide dissects the structure-activity relationship (SAR) of 2,6-disubstituted pyrazines, focusing on their mechanistic role in inhibiting critical oncogenic kinases such as Protein Kinase CK2 (CSNK2A), PIM kinases, and BRAF[2][3][4].

Mechanistic Rationale: The Pyrazine Scaffold in Kinase Inhibition

The efficacy of the pyrazine ring stems from its dual nitrogen atoms, which act as potent hydrogen bond acceptors. In the context of kinase inhibition, these nitrogens interact directly with the highly conserved hinge region of the ATP-binding pocket[1][5].

  • Hinge Binding Dynamics: For kinases like CK2, the pyrazine core typically anchors to the backbone amide of residues such as Val116[5]. This fundamental interaction dictates the orientation of the substituents at the 2- and 6-positions.

  • Vectorial Trajectory: The 1,3-relationship of the substituents in a 2,6-disubstituted system directs the functional groups into two distinct vectors: one probing the solvent-exposed region (modulating solubility and pharmacokinetic properties) and the other extending into deep hydrophobic selectivity pockets (driving target specificity)[4].

SAR Analysis: Modulating the 2- and 6-Positions

Optimizing the 2,6-disubstituted pyrazine scaffold requires a delicate balance of steric bulk and electronic distribution.

  • C2-Position Substitutions (Solvent/Affinity Vector): Studies have demonstrated that the C2 position is highly sensitive to electronic modifications. For CSNK2A inhibitors, the incorporation of a 4-carboxyphenyl group at the 2-position is optimal[4]. The carboxylic acid moiety extends toward the solvent interface, forming critical salt bridges with positively charged residues (e.g., Lys68 in CK2)[5]. This causality is clear: the salt bridge significantly enhances binding affinity while the polar carboxylate improves aqueous solubility.

  • C6-Position Substitutions (Selectivity Vector): The C6 position is the primary driver of kinase selectivity. Because this vector points toward the variable hydrophobic pockets of the kinase domain, bulky or sterically rigid groups can induce selectivity through steric clashes with non-target kinases. For example, incorporating a 6-isopropoxyindole or an ortho-methoxy aniline at the C6 position yields nanomolar target engagement for CSNK2A and provides a 30-fold selectivity over the structurally similar PIM3 kinase[4]. In BRAF inhibitors, a 3-acetamidophenyl group at this position yields low micromolar inhibition[2].

G Core 2,6-Disubstituted Pyrazine Scaffold N_Atoms Pyrazine Nitrogens (H-Bond Acceptors) Core->N_Atoms C2_Sub C2-Substitution (e.g., 4-carboxyphenyl) Core->C2_Sub C6_Sub C6-Substitution (e.g., 6-isopropoxyindole) Core->C6_Sub Hinge Kinase Hinge Region (e.g., Val116 in CK2) N_Atoms->Hinge Anchor Solvent Solvent-Exposed Region C2_Sub->Solvent Affinity/Solubility Selectivity Selectivity Pocket (CK2 vs PIM3) C6_Sub->Selectivity Steric Clash/Fit

Logical SAR framework of 2,6-disubstituted pyrazines in kinase inhibition.

Quantitative SAR Data Summary

The following table synthesizes key SAR data points from recent literature, illustrating the impact of specific substitutions on target affinity.

Compound Class / TargetC2 SubstitutionC6 SubstitutionPrimary Activity (IC50 / Ki)Selectivity ProfileSource
CSNK2A (CK2) 4-Carboxyphenyl6-IsopropoxyindoleNanomolar (In-cell)30-fold over PIM3[4]
BRAF 3,4,5-Trimethoxyphenylamino3-Acetamidophenyl3.5 µMN/A[2]
α4β2 nAChR Benzyl carboxamideDiazabicyclo[3.3.0]octaneKi = 3.9 nMPartial Agonist[6]
CK2 / PIM-1 5-Substituted-3-thiopheneAmino alcohol derivativesDual NanomolarDual Inhibitor[3][7]

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of 2,6-disubstituted pyrazines.

Chemical Synthesis Workflow: Sequential Functionalization

The synthesis of unsymmetrical 2,6-disubstituted pyrazines typically begins with 2,6-dichloropyrazine. The symmetry is broken via a nucleophilic aromatic substitution (SNAr), followed by a palladium-catalyzed cross-coupling[4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Dissolve 2,6-dichloropyrazine (1.0 eq) and the desired amine (e.g., 3,4,5-trimethoxyaniline, 1.1 eq) in anhydrous DMSO.

  • Reaction: Add a mild base such as K₂CO₃ (2.0 eq) to neutralize the generated HCl. Heat the mixture to 80–100 °C for 4–6 hours. Mechanistic Note: The highly electron-deficient nature of the dichloropyrazine ring facilitates the initial SNAr. The first substitution donates electron density into the ring, effectively deactivating it and preventing an unwanted secondary SNAr reaction.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the 2-amino-6-chloropyrazine intermediate.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Preparation: Combine the intermediate (1.0 eq), the desired arylboronic acid (e.g., 4-carboxyphenylboronic acid, 1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2.0 M).

  • Reaction: Heat at 90 °C under an inert argon atmosphere for 12 hours. Mechanistic Note: The palladium catalyst is strictly required here because the deactivated monochloro-pyrazine ring resists further nucleophilic attack[4].

  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC to yield the final 2,6-disubstituted pyrazine.

Biological Validation: Radiometric Kinase Assay

To validate the ATP-competitive nature of the synthesized inhibitors, a radiometric [γ-³³P]ATP assay is the gold standard due to its high sensitivity and direct measurement of phosphotransfer[1].

  • Reagent Preparation: Prepare kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35). Serially dilute the pyrazine test compounds in 100% DMSO.

  • Reaction Assembly: In a 96-well plate, combine 10 µL of recombinant kinase (e.g., CK2α) and the appropriate substrate peptide. Add 1 µL of the diluted test compound.

  • Initiation & Incubation: Initiate the reaction by adding 10 µL of a mixture containing cold ATP and[γ-³³P]ATP (specific activity ~10 µCi/mL). Incubate at room temperature for 30 minutes.

  • Termination & Capture: Stop the reaction by adding 5 µL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted[γ-³³P]ATP. Mechanistic Note: The positively charged substrate peptide binds tightly to the negatively charged phosphocellulose filter, creating a self-validating separation of reacted vs. unreacted isotope[1].

  • Quantification: Add scintillation fluid and read the plate on a microplate scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.

Workflow Start Start: 2,6-Dichloropyrazine SNAr SNAr Reaction (C2 Amination) Start->SNAr Suzuki Suzuki-Miyaura Coupling (C6 Arylation) SNAr->Suzuki Purification HPLC Purification Suzuki->Purification Assay Radiometric Kinase Assay ([γ-³³P]ATP) Purification->Assay SAR SAR Data Analysis (IC50 Determination) Assay->SAR

Step-by-step workflow for the synthesis and biological evaluation of pyrazine derivatives.

Conclusion

The 2,6-disubstituted pyrazine scaffold is a highly privileged structure in medicinal chemistry. By systematically exploring the SAR at the 2- and 6-positions, researchers can finely tune both the affinity for the kinase hinge region and the selectivity against off-target kinases. The integration of robust synthetic methodologies—like sequential SNAr and Suzuki couplings—with sensitive radiometric assays ensures a reliable and self-validating pipeline for discovering next-generation targeted therapeutics.

Sources

Protocols & Analytical Methods

Method

The Pyrazine Scaffold: A Versatile Platform for Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Pyrazine Moiety in Medicinal Chemistry The pyrazine ring, a six-membered aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Pyrazine Moiety in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile building block for the design of a wide array of therapeutic agents.[1][2] From established drugs to novel clinical candidates, the pyrazine core is a recurring motif in compounds targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4][5] This application note provides a comprehensive guide for researchers on the synthesis, biological evaluation, and application of substituted pyrazines in drug discovery. We will delve into detailed protocols for the chemical synthesis of pyrazine derivatives and for key biological assays to assess their therapeutic potential, providing not just the "how" but also the "why" behind critical experimental steps.

Strategic Synthesis of Substituted Pyrazines: From Classical Methods to Modern Cross-Coupling

The functionalization of the pyrazine ring is a cornerstone of pyrazine-based drug discovery, allowing for the fine-tuning of a compound's pharmacological properties. Historically, methods such as the Staedel-Rugheimer and Gutknecht pyrazine syntheses have been employed.[6][7][8] The Staedel-Rugheimer synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[8] The Gutknecht synthesis is a variation based on the self-condensation of an α-amino ketone.[7][8] While foundational, these methods can sometimes be limited by harsh reaction conditions and the potential for side product formation.[9]

Modern synthetic chemistry has largely pivoted towards more versatile and efficient methods, particularly palladium-catalyzed cross-coupling reactions.[10] These reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, allow for the precise and controlled introduction of a wide variety of substituents onto a pre-formed pyrazine core.[10] The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds between a halopyrazine and an organoboron reagent.[11][12]

Protocol 1: Synthesis of a 2-Arylpyrazine via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 2-arylpyrazine from 2-chloropyrazine and a generic arylboronic acid. This reaction is broadly applicable for the synthesis of a wide range of 2-substituted pyrazines.

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring (optional)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloropyrazine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Causality Note: The use of an excess of the boronic acid and base helps to drive the reaction to completion. Potassium carbonate is a commonly used base in Suzuki couplings and is effective in promoting the transmetalation step.

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.025 mmol, 2.5 mol%) and triphenylphosphine (0.05 mmol, 5 mol%).

    • Expertise & Experience: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

    • Causality Note: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic and inorganic reagents. Degassing the water is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

    • Self-Validating System: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting 2-chloropyrazine spot/peak is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Causality Note: The aqueous washes remove the inorganic salts (like potassium carbonate) and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Expertise & Experience: The choice of eluent for column chromatography will depend on the polarity of the synthesized 2-arylpyrazine and should be determined by preliminary TLC analysis.

Visualization of Synthetic Workflow:

G start Start: 2-Chloropyrazine & Arylboronic Acid setup Reaction Setup: Add reagents and base to Schlenk flask start->setup catalyst Catalyst Addition: Add Pd(OAc)2 and PPh3 setup->catalyst solvent Solvent Addition: Add 1,4-dioxane and degassed water catalyst->solvent reaction Reaction: Heat at 90-100°C for 12-24h solvent->reaction workup Workup: Dilute with ethyl acetate, wash with water and brine reaction->workup purification Purification: Dry, concentrate, and perform column chromatography workup->purification product Product: 2-Arylpyrazine purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis of a 2-arylpyrazine.

Biological Evaluation of Substituted Pyrazines: Key Assays and Protocols

Once a library of substituted pyrazines has been synthesized, the next crucial step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. Given the prevalence of pyrazines as kinase inhibitors and antibacterial agents, we will provide detailed protocols for a representative assay from each of these classes.[7][13]

Application Area 1: Pyrazines as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[3][7] Many pyrazine-based compounds have been developed as potent and selective kinase inhibitors.[14] These inhibitors typically act by competing with ATP for binding to the kinase's active site.[7]

A powerful and widely used method for quantifying kinase activity and inhibition is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3][15][16] HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that offers a robust, high-throughput platform for screening compound libraries.[3][16]

This protocol provides a general framework for an HTRF kinase assay. Specific reagents (kinase, substrate, antibodies) will need to be chosen based on the target of interest.

Materials:

  • Kinase of interest

  • Biotinylated kinase substrate

  • ATP

  • Test compounds (substituted pyrazines) dissolved in DMSO

  • HTRF Kinase Assay Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody (donor)

  • XL665-labeled streptavidin (acceptor)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in HTRF Kinase Assay Buffer at the desired concentrations. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the test compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (no inhibition) and wells with a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add 4 µL of the kinase solution to each well.

    • Add 4 µL of a mixture of the biotinylated substrate and ATP to each well to initiate the kinase reaction.

    • Causality Note: The concentration of ATP should ideally be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Add 5 µL of the Europium cryptate-labeled anti-phospho-substrate antibody to each well.

    • Add 5 µL of the XL665-labeled streptavidin to each well.

    • Expertise & Experience: The anti-phospho-substrate antibody specifically recognizes the phosphorylated product of the kinase reaction. The streptavidin binds to the biotinylated substrate, bringing the donor and acceptor fluorophores into close proximity.

  • Final Incubation and Reading: Incubate the plate for 1-2 hours at room temperature to allow for antibody binding. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Visualization of HTRF Kinase Assay Workflow:

G start Start: Test Compounds in DMSO plate_prep Plate Preparation: Add compounds to 384-well plate start->plate_prep kinase_add Add Kinase Solution plate_prep->kinase_add substrate_atp_add Add Substrate/ATP Mix (Initiate Reaction) kinase_add->substrate_atp_add incubation1 Incubate at RT (30-60 min) substrate_atp_add->incubation1 detection_donor Add Donor Antibody (Anti-phospho-substrate-Eu) incubation1->detection_donor detection_acceptor Add Acceptor (Streptavidin-XL665) detection_donor->detection_acceptor incubation2 Incubate at RT (1-2 hours) detection_acceptor->incubation2 read Read Plate (620 nm & 665 nm) incubation2->read analysis Data Analysis: Calculate HTRF ratio and IC50 read->analysis result Result: Inhibitor Potency analysis->result

Caption: Workflow for a generic HTRF kinase inhibitor assay.

Application Area 2: Pyrazines as Antibacterial Agents

Substituted pyrazines have also demonstrated significant potential as antibacterial agents.[13][17] The most well-known example is Pyrazinamide, a cornerstone drug for the treatment of tuberculosis.[15][16] The evaluation of novel antibacterial compounds typically begins with determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[18] The broth microdilution method is a standard and quantitative technique for MIC determination.[18]

This protocol outlines the steps for determining the MIC of substituted pyrazines against a bacterial strain.

Materials:

  • Test compounds (substituted pyrazines) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).[18]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation of the Plate:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well containing the compound dilutions.[18] This brings the final volume in each well to 200 µL.

    • Self-Validating System: Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only) on each plate. The growth control should show turbidity, and the sterility control should remain clear.[18]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure absorbance.[18]

Visualization of a Representative Signaling Pathway Targeted by Pyrazine Kinase Inhibitors:

G cluster_kinase_inhibitor Pyrazine Kinase Inhibitor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrazine-based kinase inhibitors.

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of substituted pyrazines is highly dependent on the nature and position of the substituents on the pyrazine ring. For example, in the context of kinase inhibitors, specific substituents can be introduced to enhance binding affinity and selectivity for the target kinase. The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.[1] The addition of a fluorophenyl group, for instance, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

The mechanisms of action of pyrazine-containing drugs are varied. Bortezomib , a proteasome inhibitor used in the treatment of multiple myeloma, contains a pyrazine moiety.[18] It reversibly inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic factors and subsequent programmed cell death in neoplastic cells.[9][18] Favipiravir , an antiviral drug, is a prodrug that is metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a nucleoside analog, inhibiting viral RNA-dependent RNA polymerase and inducing lethal mutagenesis in the viral genome.[6] Pyrazinamide , the antitubercular drug, is also a prodrug that is converted to pyrazinoic acid by a mycobacterial enzyme.[15] The exact mechanism of action is still under investigation, but it is thought to disrupt membrane potential and inhibit key cellular processes in Mycobacterium tuberculosis at an acidic pH.[15]

Table 1: Prominent Pyrazine-Containing Drugs and their Mechanisms of Action

Drug NameTherapeutic ClassMechanism of Action
Bortezomib Proteasome InhibitorReversibly inhibits the chymotrypsin-like activity of the 26S proteasome, leading to apoptosis.[9][18]
Favipiravir AntiviralIts active form inhibits viral RNA-dependent RNA polymerase, causing lethal mutagenesis.[6]
Pyrazinamide AntitubercularProdrug converted to pyrazinoic acid, which disrupts membrane potential and other cellular functions in M. tuberculosis.[15]
Glipizide AntidiabeticA sulfonylurea that blocks ATP-sensitive potassium channels in pancreatic beta-cells, stimulating insulin secretion.[1]

Conclusion

Substituted pyrazines continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability, coupled with their favorable pharmacological properties, ensures their place in the medicinal chemist's toolbox. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge and practical methodologies to explore the vast potential of the pyrazine scaffold in the development of novel therapeutics. By understanding the principles behind the synthesis and biological evaluation of these compounds, scientists can more effectively design and optimize the next generation of pyrazine-based drugs.

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  • Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes are Potential Antibacterial Agents. (n.d.). Google. Retrieved from [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed. (2008, September 15). Google. Retrieved from [Link]

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PubMed. (2023, January 16). Google. Retrieved from [Link]

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  • Pharmacological activity and mechanism of pyrazines. (n.d.). Google. Retrieved from [Link]

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Publishing. (2024, March 13). Google. Retrieved from [Link]

  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors - ACS Publications. (2005, June 24). Google. Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives - American Chemical Society. (n.d.). Google. Retrieved from [Link]

  • FDA-approved pyrazine-containing antibacterial agents. - ResearchGate. (n.d.). Google. Retrieved from [Link]

  • Full article: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - Taylor & Francis. (2024, August 27). Google. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5). Google. Retrieved from [Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - RSC Publishing. (2014, August 11). Google. Retrieved from [Link]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC. (2025, June 11). Google. Retrieved from [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC. (n.d.). Google. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchGate. (n.d.). Google. Retrieved from [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. (n.d.). Google. Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Google. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Google. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (2019, December 1). Google. Retrieved from [Link]

  • Synthesis and Reactions of Some Pyrazine Derivatives - Taylor & Francis. (2006, September 23). Google. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). Google. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Google. Retrieved from [Link]

  • US9458115B2 - Synthesis of substituted pyrazines - Google Patents. (2002, May 1). Google.
  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025, September 6). Google. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. (n.d.). Google. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. (2022, February 7). Google. Retrieved from [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - Semantic Scholar. (2022, May 27). Google. Retrieved from [Link]

Sources

Application

Application Note: Advanced HPLC Methodologies for the Robust Analysis of Pyrazines

Analytical Context & Mechanistic Challenges Pyrazines are a diverse class of heterocyclic aromatic organic compounds with profound significance across multiple scientific disciplines. In pharmaceutical development, pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Mechanistic Challenges

Pyrazines are a diverse class of heterocyclic aromatic organic compounds with profound significance across multiple scientific disciplines. In pharmaceutical development, pyrazine derivatives (such as the first-line anti-tubercular drug pyrazinamide) are critical active pharmaceutical ingredients (APIs). In food chemistry, alkylpyrazines are highly potent flavor and aroma compounds generated via the Maillard reaction during roasting and fermentation.

Despite their ubiquity, pyrazines present significant analytical challenges in High-Performance Liquid Chromatography (HPLC). Their low molecular weight, high polarity, and basic nitrogen heteroatoms (pKa ranging from ~0.5 for pyrazinamide to 2.5 for alkylpyrazines) inherently lead to poor retention on standard silica-based reversed-phase (RP) columns. Furthermore, unendcapped residual silanols on the stationary phase frequently cause secondary ionic interactions, resulting in severe peak tailing and compromised resolution[1].

To establish a highly reproducible, self-validating analytical method, this application note details a mechanistic approach utilizing Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) .

Mechanistic Chromatography Design (E-E-A-T)

Standard C18 columns suffer from "phase collapse" or poor partitioning when analyzing highly polar pyrazines in highly aqueous mobile phases. To overcome this, our protocol manipulates the mobile phase chemistry rather than relying solely on specialized stationary phases.

  • pH Optimization: By buffering the mobile phase to a highly acidic pH of 2.5 (using orthophosphoric acid or formic acid), we ensure the basic pyrazine nitrogen atoms are fully protonated. Critically, this low pH also suppresses the ionization of residual silanols on the silica support, eliminating the primary cause of peak tailing.

  • Ion-Pairing Agent Causality: Because protonated pyrazines are highly polar and elute near the void volume, we introduce an anionic ion-pairing reagent: Sodium Heptanesulfonate (20 mM) . The negatively charged sulfonate group electrostatically binds to the positively charged pyrazine, forming a neutral, lipophilic complex. This complex partitions efficiently into the hydrophobic C18 stationary phase, dramatically increasing retention time and enabling baseline separation from early-eluting matrix interferences[2].

  • Detection Wavelength: Pyrazines exhibit strong UV absorbance due to their conjugated aromatic ring systems. Detection is optimally set at 254 nm for universal aromatic absorption, 269 nm for pyrazinamide specifically[3], or 279 nm for alkylpyrazines in food matrices[4].

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. It ensures that any system drift, column degradation, or sample preparation error is flagged before data acquisition is completed.

Phase 1: Reagent & Sample Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 4.04 g of sodium heptanesulfonate (20 mM) in 1000 mL of ultra-pure HPLC-grade water. Adjust the pH precisely to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and degas via sonication for 15 minutes.

  • Mobile Phase B (Organic Modifier): 100% HPLC-Grade Acetonitrile.

  • Sample Extraction (Plasma/Pharmaceuticals): Aliquot 100 µL of the sample matrix. Add 200 µL of cold acetonitrile to induce protein precipitation. Vortex for 60 seconds, then centrifuge at 10,000 rpm for 10 minutes at 4°C. Extract the supernatant and filter through a 0.22 µm nylon syringe filter directly into an HPLC vial.

  • Sample Extraction (Food/Beverage): For aqueous matrices (e.g., vinegar or coffee extracts), perform a direct 1:1 dilution with Mobile Phase A, followed by 0.22 µm filtration[4].

Phase 2: Chromatographic Conditions
  • Column: Endcapped C18 Reversed-Phase Column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (Maintained strictly to ensure reproducible mobile phase viscosity and ion-pairing kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV-Vis at 254 nm / 279 nm.

Phase 3: System Suitability Test (SST) & Bracketing

A protocol is only as reliable as its internal controls. Before running unknown samples, the system must validate its own performance.

  • Blank Injection: Inject 10 µL of Mobile Phase A to confirm a stable baseline and the absence of ghost peaks or carryover.

  • SST Injection: Inject a known pyrazine standard (e.g., 50 µg/mL) in 5 consecutive replicates.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0% . The peak tailing factor ( Tf​ ) must be < 1.5 . Theoretical plates ( N ) must be > 2000 . Failure to meet these metrics indicates incomplete column equilibration or injector malfunction; the run must be aborted and the system recalibrated.

  • Sample Sequence: Inject unknown samples. To ensure the system remains validated over time, inject a bracketing standard every 10 samples. Retention time drift must not exceed ±2%.

Quantitative Data Presentation

Table 1: Optimized Gradient Elution Profile The gradient is designed to hold the highly aqueous phase initially to retain the ion-paired pyrazines, followed by an organic wash to elute tightly bound lipophilic matrix components.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
5.090101.0
10.060401.0
15.060401.0
16.090101.0
20.090101.0

Table 2: Typical Method Validation Parameters for Pyrazines Data synthesized from validated pharmaceutical and food chemistry benchmarks[2],[4],[3].

Validation ParameterPyrazinamide (Plasma/Pharma)Alkylpyrazines (Food Matrix)
Linearity Range 0.5 – 100 µg/mL0.2 – 50 µg/mL
Limit of Detection (LOD) 0.014 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.045 µg/mL0.15 µg/mL
Intra-day Precision (%RSD) < 1.5%< 5.0%
Mean Recovery 98.5% – 101.2%92.6% – 98.1%

Workflow Visualization

PyrazineWorkflow Start Sample Matrix (Plasma / Food) Prep Sample Preparation (Protein Ppt / Filtration) Start->Prep Equil Column Equilibration (C18, pH 2.5 Buffer) Prep->Equil SST System Suitability (RSD < 2%, Tf < 1.5) Equil->SST SST->Equil Fail (Recalibrate) Analysis HPLC Separation & UV Detection (254-279 nm) SST->Analysis Pass Data Data Processing & Quantification Analysis->Data Valid Method Validation (LOD, LOQ, Recovery) Data->Valid

Fig 1: Self-validating HPLC workflow for pyrazine analysis, from sample preparation to data validation.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Available at: 1

  • J-Stage. Simultaneous Determination of Isoniazid, Pyrazinamide, Rifampicin and Acetylisoniazid in Human Plasma by High-Performance Liquid Chromatography. Available at: 2

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). QUALITY CONTROL OF PYRAZINAMIDE IN FORMULATION USING MICELLAR LIQUID CHROMATOGRAPHY. Available at: 3

  • ResearchGate. Development of a Method For the Determination of Alkylpyrazine in Traditional Vinegar and Its Formation Kinetics. Available at: 4

Sources

Method

Application Notes and Protocols for the Evaluation of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine in Antiviral Research

For: Researchers, scientists, and drug development professionals Introduction The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for the discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust and continuous pipeline for the discovery and development of new antiviral agents.[1] Pyrazine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Recent studies have identified certain 2,6-disubstituted pyrazines as potent inhibitors of host kinases like Casein Kinase 2 (CSNK2A), which can be exploited by viruses for their replication, demonstrating clear antiviral activity.[2][3]

This document provides a comprehensive guide for the in vitro evaluation of novel pyrazine-based compounds, using 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine as a representative candidate. We will delve into the foundational principles of antiviral screening, provide detailed, field-proven protocols for assessing antiviral efficacy and cytotoxicity, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to establish a robust preliminary profile of a compound's therapeutic potential.

The Core Principle of Antiviral Screening: Efficacy vs. Toxicity

The primary goal of early-stage antiviral research is to identify compounds that can effectively inhibit viral replication at concentrations that are not harmful to the host cells. This relationship is quantified by the Selectivity Index (SI) , which is a critical parameter for prioritizing lead compounds.[4][5] The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[1][5]

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in a 50% reduction in the viability of uninfected host cells.[5][6]

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits the virus-induced cytopathic effect (CPE) or viral replication by 50%.[1]

A high selectivity index is desirable, as it indicates that the compound's antiviral activity occurs at a concentration much lower than that at which it causes cellular toxicity.[4] Generally, an SI value of 10 or greater is considered a promising starting point for further development.[5][6]

Experimental Workflow for Antiviral Candidate Evaluation

A systematic approach is crucial for the efficient and reliable evaluation of potential antiviral compounds. The following workflow outlines a standard screening cascade, from initial toxicity profiling to the confirmation of antiviral activity.

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis & Next Steps A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assay (CC50) on Uninfected Host Cells A->B Determine toxicity profile C Primary Antiviral Assay (e.g., Plaque Reduction Assay) B->C Select non-toxic concentrations for antiviral screening D Confirmation Assay (e.g., Virus Yield Reduction) C->D Confirm inhibitory activity E Calculate EC50, CC50 and Selectivity Index (SI) D->E Analyze dose-response curves F Decision Point: Advance to Mechanism of Action Studies? E->F SI ≥ 10?

Caption: A typical workflow for the in vitro evaluation of a candidate antiviral compound.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. It is essential to adapt these procedures based on the specific virus, host cell line, and available laboratory resources.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol determines the concentration of the test compound that is toxic to the host cells.[6] The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.[6][7]

Materials and Reagents:

  • A suitable host cell line for the virus of interest (e.g., Vero, A549, MDCK cells)

  • 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (or other test compound)

  • Cell Culture Medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottomed cell culture plates

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Adjust the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete cell culture medium.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine in DMSO.

    • Prepare a series of two-fold serial dilutions of the compound in cell culture medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., 1000 µM to 7.8 µM).[6]

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include control wells:

      • Cell Control (Untreated): Wells with cells and fresh medium only (represents 100% viability).

      • Blank Control: Wells with medium only (for background absorbance).[6]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the duration of the planned antiviral assay.[6]

  • MTT Assay and Data Collection:

    • After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[6]

    • Plot the percentage of cell viability against the logarithm of the compound concentration and perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value.[6][7]

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)

The plaque reduction assay is considered a gold-standard method for quantifying the inhibition of viral infectivity.[8] It measures the ability of a compound to reduce the number of plaques, which are localized areas of cell death caused by viral infection.[8][9]

Materials and Reagents:

  • All materials from the CC50 assay

  • A well-characterized laboratory strain of the virus

  • Assay Medium (Cell culture medium with reduced FBS, e.g., 2%)

  • Semi-solid overlay medium (e.g., medium containing 1-2% methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol)

  • 24-well or 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed susceptible host cells in 24-well plates to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine in assay medium at concentrations below the determined CC50.

    • Mix equal volumes of each compound dilution with a diluted virus suspension containing a known number of plaque-forming units (PFU), typically aiming for 50-100 PFU per well.[10]

    • Include a virus control (virus + assay medium without the compound).[8]

    • Incubate the virus-compound mixtures for 1 hour at 37°C.[8][10]

  • Infection:

    • Remove the growth medium from the cell monolayers and wash once with PBS.

    • Add the virus-compound inoculum to the respective wells.

    • Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes.[8]

  • Overlay and Incubation:

    • After the adsorption period, carefully aspirate the inoculum.

    • Add 1 mL of the semi-solid overlay medium to each well. This restricts the spread of progeny virus, leading to the formation of discrete plaques.[8]

    • Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (this can range from 3-10 days depending on the virus).

  • Plaque Visualization and Counting:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Aspirate the fixing solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow the plates to air dry.[8]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration relative to the virus control.

    • Plot the percentage of plaque reduction against the log concentration of the compound.

    • Determine the EC50 value, which is the concentration that reduces the number of plaques by 50%, using a non-linear regression analysis.[8]

Protocol 3: Virus Yield Reduction Assay

This assay provides a quantitative measure of the inhibition of infectious virus particle production and is often used to confirm the results of a primary screen like the plaque reduction assay.[11][12] It directly measures the amount of new progeny virus produced in the presence of the test compound.[11][13]

Procedure:

  • Infection and Treatment:

    • Seed host cells in 24-well plates to form a confluent monolayer.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.5 to 3.[11]

    • After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add assay medium containing serial dilutions of the test compound.[11]

  • Incubation and Harvest:

    • Incubate the plates for a single viral replication cycle (e.g., 24-48 hours).

    • After incubation, harvest the cell culture supernatants, which contain the progeny virus. These can be stored at -80°C.[11]

  • Quantification of Viral Yield:

    • The amount of infectious virus in the harvested supernatants is quantified by titrating the virus using a plaque assay (as described in Protocol 2) or a TCID50 (50% Tissue Culture Infectious Dose) assay.[12]

  • Data Analysis:

    • The viral titers (PFU/mL) from the compound-treated wells are compared to the titer from the untreated virus control well.

    • The concentration of the compound that reduces the viral yield by 50% or 90% (EC50 or EC90) is determined.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

CompoundVirusHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine [Virus Name][Cell Line Name][Value][Value][Calculated Value]
Positive Control [Virus Name][Cell Line Name][Value][Value][Calculated Value]

Elucidating the Mechanism of Action

Once a compound demonstrates promising antiviral activity and a favorable selectivity index, the next logical step is to investigate its mechanism of action. Time-of-addition and temperature-shift assays can help determine which stage of the viral life cycle is inhibited by the compound.[14]

Viral_Lifecycle_Inhibition cluster_inhibitors Potential Inhibition Points A 1. Attachment to Host Cell B 2. Entry & Uncoating A->B C 3. Viral Genome Replication B->C D 4. Protein Synthesis & Assembly C->D E 5. Virion Release (Budding/Lysis) D->E I1 Entry Inhibitors I1->B I2 Replication Inhibitors (Polymerase/Protease) I2->C I3 Assembly/Release Inhibitors I3->E

Caption: Key stages of a viral life cycle that can be targeted by antiviral compounds.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for the initial in vitro characterization of potential antiviral compounds like 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can calculate the selectivity index, a crucial metric for identifying promising candidates for further preclinical development. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental to the successful discovery of novel antiviral therapeutics.

References

  • Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Bio-protocol. (2017). Plaque reduction assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C., Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101–106. Retrieved from [Link]

  • ResearchGate. (2022). How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Viral yield reduction assay. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Cinatl, J. (2001). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. Clinical Infectious Diseases, 33(5), 751. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Lurain, N. S., & Chou, S. (1992). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 36(12), 2636–2642. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cytotoxicity (CC50) and inhibition concentration (IC50). Retrieved from [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values. Retrieved from [Link]

  • Galal, K. A., Krämer, A., Strickland, B. G., Smith, J. L., Dickmander, R. J., Moorman, N. J., & Willson, T. M. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. Retrieved from [Link]

  • Galal, K. A., Krämer, A., Strickland, B. G., Smith, J. L., Dickmander, R. J., Moorman, N. J., & Willson, T. M. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Continuous-Flow Synthesis of Pyrazinamide Derivatives

Abstract This document provides a comprehensive guide to the synthesis of pyrazinamide derivatives utilizing a continuous-flow system. Pyrazinamide is a cornerstone drug in the treatment of tuberculosis, and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the synthesis of pyrazinamide derivatives utilizing a continuous-flow system. Pyrazinamide is a cornerstone drug in the treatment of tuberculosis, and its derivatives are of significant interest for the development of new therapeutic agents.[1][2] Traditional batch synthesis methods for these compounds often involve hazardous reagents, long reaction times, and challenges in scalability.[2][3] This application note details a greener, more efficient, and scalable biocatalytic approach that leverages the precision and control of flow chemistry.[4][5] By employing an immobilized enzyme in a packed-bed reactor, this protocol achieves high yields of pyrazinamide derivatives in minutes, compared to the many hours required for conventional batch processes.[1][3] This guide is intended for researchers, scientists, and drug development professionals seeking to implement modern, sustainable, and efficient synthetic methodologies.

Introduction: The Paradigm Shift from Batch to Flow

Pyrazinamide and its analogues are critical heterocyclic compounds in medicinal chemistry, renowned for their antitubercular and antiviral activities.[1][4][5] The synthesis of the core amide bond in these molecules has traditionally relied on batch processes that can be inefficient and environmentally taxing.[2]

Continuous-flow chemistry offers a transformative alternative.[6][7] By conducting reactions in a continuously streaming fluid within a microreactor or packed column, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time.[7][8] This precise control leads to significant advantages:

  • Enhanced Safety: Small reaction volumes minimize the risk associated with highly exothermic reactions or hazardous reagents.[7][8][9]

  • Improved Efficiency: Superior mass and heat transfer dramatically accelerate reaction rates.[7][9]

  • Higher Yields & Purity: Precise control reduces the formation of by-products, leading to cleaner reaction profiles.[8][10]

  • Seamless Scalability: Scaling up production is achieved by running the system for longer or by numbering-up (running parallel systems), avoiding the complex re-optimization required in batch scale-up.[7]

This guide focuses on an enzyme-catalyzed synthesis, which represents a significant advancement in green chemistry for producing pyrazinamide derivatives.[1][3]

Scientific Rationale: A Biocatalytic Approach in Flow

The core of this protocol is the enzymatic amidation of a pyrazine ester with a primary or secondary amine to form the desired pyrazinamide derivative.

Reaction Scheme: Pyrazine Ester + Amine --(Immobilized Lipase)--> Pyrazinamide Derivative + Alcohol

Causality Behind Experimental Choices
  • Why an Enzymatic Catalyst? The choice of Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, is deliberate. Traditional methods for amide bond formation often require converting a carboxylic acid to a more reactive species like an acyl chloride using reagents such as thionyl chloride, which is hazardous and generates toxic by-products.[2][11] The enzymatic route is a one-step process that operates under mild conditions, uses a low-cost and commercially available biocatalyst, and aligns with the principles of green chemistry by avoiding harsh reagents.[1][3]

  • Why Continuous Flow? While enzymatic reactions are green, they are often slow in batch settings, with reaction times extending to 20 hours or more.[3] Continuous-flow processing overcomes this limitation. By pumping the reactants through a packed bed of the immobilized enzyme, the high surface-area-to-volume ratio within the reactor ensures highly efficient interaction between the substrates and the catalytic sites.[3][9] This enhanced mass transfer accelerates the reaction, reducing the required residence time from over 17 hours in a shaker flask to just 20 minutes in a flow system to achieve comparable or higher yields.[3]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the continuous-flow synthesis of a representative pyrazinamide derivative, N-benzylpyrazine-2-carboxamide.

System Configuration

A typical continuous-flow setup for this synthesis consists of the following modules:

  • Reagent Reservoirs: Two separate reservoirs for the pyrazine ester and amine solutions.

  • High-Precision Pumps: Two syringe pumps or HPLC pumps to deliver the reagent streams at a controlled flow rate.

  • Mixing Point: A T-junction or static mixer to combine the two reagent streams before they enter the reactor.

  • Packed-Bed Reactor: A column (e.g., an HPLC column) packed with the immobilized enzyme (Lipozyme® TL IM). The reactor is housed in a column heater for temperature control.

  • Back-Pressure Regulator (BPR): A BPR is placed after the reactor to maintain a stable system pressure, preventing solvent outgassing at elevated temperatures.

  • Collection Vessel: A vial or flask to collect the product stream.

Visualization of the Experimental Workflow

G cluster_pumps Reagent Delivery cluster_reaction Reaction Core cluster_downstream Downstream Processing P1 Pump A (Pyrazine Ester Sol.) Mixer P1->Mixer Flow Rate A P2 Pump B (Amine Sol.) P2->Mixer Flow Rate B Reactor Packed-Bed Reactor (Immobilized Enzyme) Heated to 45°C Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Caption: Experimental setup for continuous-flow enzymatic synthesis.

Reagent Preparation (Self-Validating Protocol)
  • Feed Solution 1 (Ester): Dissolve 5 mmol of methyl pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol.[3]

  • Feed Solution 2 (Amine): Dissolve 15 mmol of benzylamine in 10 mL of tert-amyl alcohol.[3]

  • Quality Control: Ensure complete dissolution of all solids. Filter solutions through a 0.45 µm filter if any particulate matter is visible to prevent clogging of the system.

Step-by-Step Synthesis Protocol
  • System Assembly: Assemble the flow chemistry system as shown in the diagram above. Use a column packed with 870 mg of Lipozyme® TL IM.[3]

  • Priming: Prime each pump and line separately with the corresponding feed solution to ensure no air is trapped in the system.

  • Temperature Equilibration: Set the column heater to 45 °C and allow the reactor to reach thermal equilibrium.[1][3]

  • Initiate Flow: Start both pumps simultaneously. To achieve a residence time of 20 minutes in the packed-bed reactor, a combined flow rate will be required (e.g., for a 0.624 mL reactor volume, a total flow rate of 31.2 µL/min is needed).[3] Set Pump A and Pump B to 15.6 µL/min each.

  • System Stabilization: Allow the system to run for at least 3-4 residence times to reach a steady state before collecting the product. This ensures the collected sample is representative of the reaction's performance under the specified conditions.

  • Product Collection: Collect the effluent from the BPR.

  • In-Process Monitoring (Validation): At steady state, collect a small aliquot of the product stream and analyze via HPLC or UPLC to determine the conversion of the starting material and the formation of the product. This provides real-time validation of the protocol's success.

  • Work-up and Purification: Once the desired amount of product is collected, concentrate the solution under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization to yield the pure N-benzylpyrazine-2-carboxamide.

  • System Shutdown: After the run, flush the entire system with fresh solvent (tert-amyl alcohol) to remove all reactants and products, preserving the integrity of the enzymatic column for future use. The enzyme shows excellent reuse potential.[1]

Process Optimization and Data

The efficiency of this continuous-flow synthesis is highly dependent on several key parameters. The optimization of these variables is crucial for maximizing yield and purity.

Key Parameter Relationships

G cluster_inputs Input Parameters cluster_outputs Desired Outcomes Temp Temperature Yield High Yield Temp->Yield Ratio Substrate Ratio (Amine:Ester) Ratio->Yield Time Residence Time (Flow Rate) Time->Yield Solvent Solvent Choice Solvent->Yield Purity High Purity Yield->Purity

Caption: Relationship between key parameters and reaction outcomes.

Data Summary for Process Optimization

The following table summarizes the impact of various parameters on the synthesis of pyrazinamide derivatives, based on published data.[1][3][4]

ParameterCondition TestedObservationOptimal ValueReference
Temperature 35°C to 55°CYield increases with temperature up to 45°C, then slightly decreases, likely due to enzyme stability.45°C[1][4]
Substrate Ratio 1:1 to 5:1 (Amine:Ester)A molar excess of the amine is required to push the reaction equilibrium forward. Yield plateaus above a 3:1 ratio.3:1[1]
Residence Time 5 min to 40 minYield increases significantly with residence time up to 20 minutes. Longer times show diminishing returns.20 min[1][3]
Solvent Various (e.g., Toluene, Dioxane, Acetonitrile, tert-Amyl Alcohol)Enzyme activity is highest in hydrophobic solvents. Tert-amyl alcohol provided the best yield and is a greener solvent choice.tert-Amyl Alcohol[1][4]

Troubleshooting and Safety

Potential IssuePossible Cause(s)Recommended Solution(s)
High Back-Pressure / Clogging 1. Particulate matter in reagent streams. 2. Product precipitation/crystallization in the tubing or reactor.[12] 3. Enzyme bed compaction.1. Filter all reagent solutions before use. 2. Increase the solvent-to-solute ratio or switch to a solvent with higher solubility for the product. 3. Unpack and repack the column; operate at a slightly lower flow rate.
Low Conversion / Yield 1. Insufficient residence time. 2. Sub-optimal temperature. 3. Deactivated enzyme.1. Decrease the total flow rate to increase residence time. 2. Verify column heater temperature is at the setpoint (45°C). 3. Flush the column and test with fresh reagents. If performance is still low, repack the reactor with fresh enzyme. The enzyme can be reused for multiple cycles but will eventually lose activity.[1]
Inconsistent Results 1. Air bubbles in the pump lines. 2. Unstable pump flow rates. 3. System has not reached steady state.1. Thoroughly degas solvents and prime the system carefully. 2. Service or recalibrate pumps. 3. Ensure sample collection begins only after at least 3-4 system volumes have passed through the reactor.
Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle all solvents and reagents inside a certified chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

  • Ensure the flow system is not operated above the maximum pressure rating of any component. Use the back-pressure regulator to control system pressure safely.

  • Be aware of the flammability of organic solvents and keep them away from ignition sources.

Conclusion

The continuous-flow synthesis of pyrazinamide derivatives using an immobilized enzyme catalyst represents a significant advancement over traditional batch methods. This approach is not only faster and more efficient, achieving high yields in minutes, but it is also inherently safer and more environmentally friendly.[4][13] The protocol described herein is robust, scalable, and provides a reliable platform for the rapid synthesis and exploration of a wide range of pyrazinamide analogues for drug discovery and development.[2][5]

References

  • ResearchGate. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • RSC Publishing. (2024, December 16). a green synthesis of pyrazinamide from pyrazine esters and amines cat.
  • RSC Publishing. (n.d.). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • RSC Publishing. (n.d.). Integrated plug flow synthesis and crystallisation of pyrazinamide.
  • RSC Publishing. (2018, July 10). Integrated plug flow synthesis and crystallisation of pyrazinamide.
  • springerprofessional.de. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline.
  • ACS Publications. (2024, September 29). Continuous Isothermal Antisolvent Crystallization of Pyrazinamide in a Coiled Flow Inverter Device.
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
  • AMF - Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques.
  • ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives. | Download Scientific Diagram.
  • ResearchGate. (2018, July 10). Integrated plug flow synthesis and crystallisation of pyrazinamide.
  • Elveflow. (2024, August 23). A Field Guide to Flow Chemistry for Synthetic Organic Chemists.
  • Springer. (2020, December 1). Synthesis of pyrazinamide analogues and their antitubercular bioactivity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers and drug development professionals scaling up the synthesis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers and drug development professionals scaling up the synthesis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (CAS: 91678-86-3) [1], a highly substituted pyrazine intermediate often utilized in kinase inhibitor scaffolds.

Synthesizing this tetra-substituted pyrazine presents significant chemoselectivity and regioselectivity challenges. This guide dissects the causal mechanisms behind common yield drops and provides self-validating protocols to ensure reproducible scale-up.

Synthetic Workflow & Critical Failure Points

The standard synthetic route builds the functional groups sequentially onto a 2-amino-5-methylpyrazine core. Understanding where the pathway deviates is critical for troubleshooting.

SynthesisRoute A 2-Amino-5-methylpyrazine (Starting Material) B 2-Amino-3,6-dibromo- 5-methylpyrazine (Bromination) A->B NBS, DMF C 2-Amino-3-bromo- 6-methoxy-5-methylpyrazine (Regioselective SNAr) B->C NaOMe, MeOH -5 to 0 °C Err1 Over-bromination / Oxidation B->Err1 D 6-Methoxy-3-(methoxymethyl)- 5-methylpyrazin-2-amine (Target: CAS 91678-86-3) C->D Potassium (methoxymethyl) trifluoroborate, Pd G3 Err2 3,6-Dimethoxy Byproduct C->Err2 Err3 Protodeboronation / Catalyst Poisoning D->Err3

Fig 1: Synthetic workflow for CAS 91678-86-3 and common reaction failure points.

Troubleshooting FAQs

Q1: Why am I isolating a high percentage of the 3,6-dimethoxy byproduct during the C6-methoxylation step?

The Causality: This is a classic issue of kinetic vs. thermodynamic control in [2]. The C2-amine group is an electron-donating group (EDG) via resonance. It donates electron density preferentially to the adjacent C3 position, deactivating it toward nucleophilic attack. Therefore, the C6-bromide is kinetically favored for substitution. However, if the internal reaction temperature exceeds 5 °C or if sodium methoxide is added too rapidly, the localized exotherm provides enough activation energy to overcome the electronic deactivation at C3, leading to the thermodynamically stable 3,6-dimethoxy byproduct.

The Solution: Strictly control the internal temperature between -5 °C and 0 °C. Use exactly 1.05 equivalents of NaOMe, delivered via a syringe pump over 2 hours to prevent localized pooling of the nucleophile.

Q2: The Suzuki-Miyaura cross-coupling to install the methoxymethyl group yields <20%. What is causing the reaction to stall?

The Causality: Installing an sp3 -hybridized methoxymethyl group is notoriously difficult. Standard boronic acids undergo rapid protodeboronation (cleavage of the C-B bond by water/base) before transmetalation can occur. Furthermore, the unprotected primary amine (-NH₂) on the pyrazine ring acts as a bidentate ligand, coordinating to standard Pd(0) catalysts (like Pd(PPh₃)₄) and permanently poisoning the catalytic cycle.

The Solution: First, replace the boronic acid with [3]. The robust B-F bonds protect the reagent from premature degradation, acting as a slow-release mechanism for the active boronic species. Second, switch to a bulky, highly active precatalyst like XPhos Pd G3 . The extreme steric bulk of the XPhos ligand accelerates reductive elimination and physically blocks the pyrazine amine from coordinating to the palladium center.

Q3: My product looks pure by LC-MS in the crude mixture, but degrades into a highly polar impurity during silica gel chromatography. Why?

The Causality: The methoxymethyl (MOM) group is an acid-labile ether. Standard silica gel has a slightly acidic surface profile (pH ~4.5–5.5). During prolonged column chromatography, these acidic silanol sites catalyze the hydrolysis of the MOM ether, cleaving it back to the corresponding hydroxymethyl pyrazine.

The Solution: Neutralize the stationary phase. Pre-flush your silica gel column with 1% Triethylamine (TEA) in your starting mobile phase, or switch entirely to basic alumina chromatography.

Quantitative Data Presentation

To illustrate the dramatic effect of catalyst and reagent selection on the C3-methoxymethylation step, review the optimization data below.

Table 1: Optimization of the C3-Methoxymethylation Cross-Coupling Step

EntryBoron SourceCatalyst SystemBaseSolvent / TempYield (%)Primary Failure Mode
1MOM-B(OH)₂Pd(PPh₃)₄ (10 mol%)K₂CO₃Dioxane/H₂O (90 °C)12%Extensive protodeboronation
2MOM-B(OH)₂Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃Toluene/H₂O (100 °C)28%Catalyst poisoning by amine
3MOM-BF₃KRuPhos Pd G2 (5 mol%)K₃PO₄THF/H₂O (80 °C)65%Incomplete conversion
4 MOM-BF₃K XPhos Pd G3 (2 mol%) Cs₂CO₃ CPME/H₂O (85 °C) 91% Optimized Conditions

Note: CPME (Cyclopentyl methyl ether) provides superior phase separation during workup and suppresses the solubility of oxygen, reducing catalyst oxidation.

Self-Validating Experimental Protocol

Procedure: Synthesis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine via XPhos Pd G3 Catalyzed Coupling

This protocol incorporates built-in visual and analytical validation checkpoints to ensure process integrity.

Reagents:

  • 2-Amino-3-bromo-6-methoxy-5-methylpyrazine: 10.0 g (43.1 mmol)

  • Potassium (methoxymethyl)trifluoroborate: 7.86 g (51.7 mmol, 1.2 eq)

  • XPhos Pd G3: 0.73 g (0.86 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃): 42.1 g (129.3 mmol, 3.0 eq)

  • Solvent: CPME / Milli-Q Water (4:1 v/v, 150 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a 500 mL 3-neck round-bottom flask with CPME (120 mL) and Water (30 mL). Sparge with ultra-pure Nitrogen for exactly 30 minutes.

    • Validation Check: Dissolved oxygen levels must be minimized. Do not proceed if sparging is interrupted.

  • Reagent Charging: Under a positive nitrogen sweep, add the pyrazine starting material, potassium (methoxymethyl)trifluoroborate, and Cs₂CO₃. Stir at 400 rpm for 5 minutes.

  • Catalyst Activation: Add the XPhos Pd G3 precatalyst in one portion. Heat the reaction mixture to 85 °C.

    • Validation Check: Within 10 minutes of reaching 85 °C, the slurry will transition from a pale yellow suspension to a homogeneous, deep reddish-orange solution. This color change self-validates the successful generation of the active Pd(0) species. If the solution turns black/brown, the catalyst has crashed out (likely due to oxygen ingress); quench the reaction.

  • Reaction Monitoring: Stir at 85 °C for 4 hours.

    • Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting material peak (UV 254 nm) is < 2% by area.

  • Workup: Cool the mixture to room temperature. Add 100 mL of EtOAc and 50 mL of brine. Transfer to a separatory funnel.

    • Validation Check: The aqueous layer should be distinct and slightly cloudy, while the organic layer should be clear orange. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble palladium black.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Neutralized Silica Gel pre-treated with 1% TEA; Eluent: 20% to 60% EtOAc in Hexanes).

  • Isolation: Concentrate the product fractions to yield the target compound as an off-white crystalline solid.

References

  • Scales, S., Johnson, S., Hu, Q., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(12), 3022–3025. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

Optimization

Technical Support Center: Purification of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

Welcome to the technical support guide for the purification of crude 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine. This document is designed for researchers, chemists, and drug development professionals who requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate in a highly pure form for downstream applications. We will explore common purification challenges and provide robust, field-tested strategies in a practical question-and-answer format, grounded in the principles of organic chemistry.

Section 1: Understanding the Molecule and Potential Impurities

Before selecting a purification strategy, it's critical to understand the physicochemical properties of the target molecule and anticipate the nature of the impurities.

Structure: 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

  • Pyrazine Core: A basic, aromatic heterocyclic ring. The two nitrogen atoms are electron-withdrawing, influencing the ring's reactivity and basicity.[1]

  • Amine Group (-NH₂): A primary amine that is a key basic center, making it an excellent handle for acid-base extraction techniques.[2][3]

  • Methoxy (-OCH₃) and Methoxymethyl (-CH₂OCH₃) Groups: These ether functionalities increase the molecule's polarity and offer potential hydrogen bond acceptor sites.

Frequently Asked Questions: Impurity Profiling

Question 1: What are the most likely impurities I'll encounter in my crude sample?

Answer: The impurity profile is highly dependent on the synthetic route. However, based on common pyrazine synthesis methodologies, such as the condensation of diamines with dicarbonyls or the functionalization of a pre-existing pyrazine core, you can anticipate several classes of impurities.[4][5]

  • Unreacted Starting Materials: Depending on the synthesis, these could include corresponding diamines, dicarbonyl compounds, or halogenated pyrazine precursors.

  • Isomeric Byproducts: Formation of regioisomers is a common challenge in substituted pyrazine synthesis. For instance, you might have isomers with the substituents at different positions on the pyrazine ring.

  • Reaction Reagents: Residual acids, bases (e.g., sodium hydroxide, potassium tert-butoxide), or coupling agents used in the synthesis.[4]

  • Over- or Under-Alkylated Products: If methylation or methoxymethylation is part of the synthesis, you may find products with additional or missing alkyl groups.

  • Hydrolysis Products: The methoxymethyl ether linkage could potentially be sensitive to strongly acidic conditions, leading to the corresponding hydroxymethyl derivative.

Recommendation: Always perform an initial analysis of your crude material using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to get a preliminary understanding of the number and nature of impurities present.[6]

Section 2: Core Purification Strategies & Troubleshooting

This section provides a decision-making framework and addresses common issues encountered during purification.

Decision Workflow for Purification Strategy

Purification_Decision_Tree start Crude Material Analysis (TLC, LC-MS) is_solid Is the crude material a crystalline solid? start->is_solid impurity_profile What is the impurity profile? is_solid->impurity_profile No / Oily recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography impurity_profile->column Complex / Multiple Closely-Eluting Spots acid_base Acid-Base Extraction impurity_profile->acid_base Mainly Acidic or Neutral Impurities recrystallize->impurity_profile Fails / 'Oils Out' final_polish Final Polish (Recrystallization or Silica Plug) recrystallize->final_polish Successful column->final_polish acid_base->column Residual Impurities acid_base->final_polish High Purity Achieved

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions: Purification Techniques

Question 2: My main impurities are non-basic. Can I use a chemical extraction?

Answer: Absolutely. Acid-base extraction is a highly effective and scalable first-pass purification strategy for this molecule, leveraging the basicity of the 2-amino group.[2][3] The core principle is to convert the basic amine into a water-soluble salt by treating it with an aqueous acid, which separates it from neutral or acidic organic impurities.

Mechanism:

  • Dissolve the crude mixture in an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Extract with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form an ammonium salt, which partitions into the aqueous layer.

  • The neutral/acidic impurities remain in the organic layer, which is discarded.

  • The aqueous layer is then basified (e.g., with NaOH) to regenerate the neutral amine.

  • The purified amine is then back-extracted into a fresh organic solvent.[7]

Troubleshooting Acid-Base Extraction:

  • Problem: Low recovery of the final product.

    • Cause & Solution: Ensure complete protonation by using a sufficient excess of acid and vigorous mixing. Check the pH of the aqueous layer to confirm it is acidic. Similarly, ensure complete neutralization with a base before back-extraction. Perform multiple back-extractions (e.g., 3x) to recover all the product from the aqueous phase.[2]

  • Problem: An emulsion forms at the solvent interface.

    • Cause & Solution: This can happen with vigorous shaking. Break the emulsion by adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Question 3: How do I develop a column chromatography method for this compound?

Answer: Column chromatography is the most versatile method for separating complex mixtures with similar polarities.[8] For 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine, a normal-phase silica gel column is recommended.

Method Development Steps:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the ideal starting point.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a TLC plate. Given the molecule's polarity from the methoxy and amine groups, a mixture of a non-polar and a polar solvent is required.

    • Good Starting Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • TLC Analysis: Aim for a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This generally translates well to column separation.

  • Troubleshooting Streaking on TLC: If the spot streaks, it indicates strong interaction with the acidic silica.

    • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide to the eluent system. This neutralizes the acidic sites on the silica gel, resulting in sharper bands and better separation.

Question 4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or precipitates from the solution at a temperature above its melting point. It's a common issue, but it can be resolved.[9]

Troubleshooting Strategies:

  • Increase Solvent Volume: Add more of the primary (good) solvent to the hot solution. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[9]

  • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.

  • Change the Solvent System: Experiment with different solvent/anti-solvent pairs. A good pair consists of a "good" solvent in which the compound is soluble and a "bad" solvent (anti-solvent) in which it is not. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes.[9]

  • Use a Seed Crystal: If you have a tiny amount of pure solid, add a single crystal to the supersaturated, cooled solution. This provides a nucleation point for crystal growth.[9]

Section 3: Detailed Experimental Protocols

These protocols are starting points and should be optimized based on the results of your initial crude analysis.

Protocol 1: Purification by Acid-Base Extraction

AcidBase_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve crude material in Ethyl Acetate (EtOAc) wash_org 4. Organic Layer (Contains neutral impurities) -> Discard extract_acid 2. Extract with 1M HCl (3x) dissolve->extract_acid Mix & Separate back_extract 7. Back-extract with EtOAc (3x) dry_org 8. Combine organic layers, dry (Na2SO4), filter aq_waste 10. Aqueous Waste -> Discard back_extract->aq_waste evaporate 9. Evaporate solvent pure_product Pure Product extract_acid->wash_org combine_aq 3. Combine aqueous layers extract_acid->combine_aq basify 5. Cool in ice bath, basify with 6M NaOH (pH > 10) basify->back_extract Mix & Separate

Caption: Step-by-step workflow for the acid-base extraction protocol.

  • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL per gram). Combine the aqueous layers.

  • Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly add 6M aqueous NaOH with stirring until the solution is strongly basic (pH > 10, check with litmus paper). A precipitate or oil (the neutral amine) should form.

  • Back-Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Wet a silica gel plug with the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

  • Column Packing: Pack the column with silica gel in the starting eluent. Carefully add the dry-loaded sample to the top of the packed silica.

  • Elution: Begin eluting with the non-polar solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., to 80:20 Hexane:EtOAc).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

Analytical TechniquePurposeExpected Outcome for Pure Sample
HPLC/UPLC [10]Quantitative purity assessment.A single major peak with >98% area.
¹H and ¹³C NMR Structural confirmation and purity check.Correct chemical shifts, integration values, and coupling patterns. Absence of impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight.[6]A strong signal corresponding to the molecular ion [M+H]⁺.
Melting Point Analysis A physical indicator of purity.[8]A sharp melting point range (e.g., within 1-2 °C).

References

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]

  • Das, B., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications. Available at: [Link]

  • Yusof, M. S. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Tour, J. M., et al. (1995). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available at: [Link]

  • Baxter, R. A., & Spring, F. S. (1945). Studies In Pyrazine Chemistry. University of Glasgow. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines. Google Patents.
  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. Google Patents.
  • Pawlowski, W., & Blazewicz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis? Sciencemadness. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Google Patents. (n.d.). US3033864A - Purification of pyrazine. Google Patents.
  • Occidental College. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]

  • University of Helsinki. (2019). Synthesis, purification, and characterization of novel dual inhibitors of tyrosine decarboxylase. HELDA. Available at: [Link]

  • Step-by-Step Science. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (6-MMMPA) in Drug Discovery

As a Senior Application Scientist evaluating nitrogenous heterocycles for drug design, I frequently encounter the aminopyrazine core. It is a privileged scaffold, widely recognized for its role as a hinge-binding motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating nitrogenous heterocycles for drug design, I frequently encounter the aminopyrazine core. It is a privileged scaffold, widely recognized for its role as a hinge-binding motif in kinase inhibitors [1] and as a core structural element in phosphodiesterase-4 (PDE4) inhibitors[3].

While simple pyrazines like 2-aminopyrazine serve as foundational building blocks, highly functionalized derivatives such as 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine (6-MMMPA, CAS: 91678-86-3) offer sophisticated stereoelectronic control. This guide objectively compares the physicochemical performance of 6-MMMPA against simpler pyrazine analogues and provides field-proven experimental workflows to validate its utility in medicinal chemistry.

Structural and Physicochemical Profiling

To understand the evolutionary leap from simple pyrazines to 6-MMMPA, we must analyze how each functional group alters the molecule's physicochemical properties. The table below summarizes the theoretical and practical differences between three key pyrazine building blocks.

Property / Feature2-Aminopyrazine (Baseline)5-Methylpyrazin-2-amine6-MMMPA (Advanced Scaffold)
CAS Number 5049-61-65521-58-491678-86-3
Molecular Weight 95.10 g/mol 109.13 g/mol 183.21 g/mol
H-Bond Donors 1 (Amine)1 (Amine)1 (Amine)
H-Bond Acceptors 2 (Pyrazine nitrogens)2 (Pyrazine nitrogens)4 (Nitrogens + 2 Ether oxygens)
Estimated LogP -0.1 (Highly hydrophilic)0.4 (Slightly lipophilic)~1.2 (Optimized lipophilicity)
Primary Utility Basic fragment screeningSmall-pocket hydrophobic probingHigh-affinity target binding (Kinases/PDE4)

Mechanistic Insights: The Causality of Substitution (E-E-A-T)

In drug discovery, functional groups are never added arbitrarily. The transition from a simple 2-aminopyrazine to 6-MMMPA involves precise structural logic designed to maximize target affinity while minimizing entropic penalties [1, 2].

  • The Hinge-Binding Core: The 2-aminopyrazine motif forms a canonical bidentate hydrogen bond with the hinge region of kinases (e.g., Nek2, FLT3). The amine acts as an H-bond donor to the protein backbone carbonyl, while the adjacent pyrazine nitrogen acts as an H-bond acceptor for the backbone amide N-H.

  • Electronic Modulation via 6-Methoxy: Adding an electron-donating methoxy group at the C6 position pushes electron density into the pyrazine ring. This raises the pKa of the adjacent basic nitrogen, strengthening its H-bond acceptor capacity and significantly improving target residence time.

  • Steric Direction via 3-Methoxymethyl: The bulky, flexible methoxymethyl group at C3 restricts rotational degrees of freedom when the molecule enters a tight binding pocket (such as the PDE4 catalytic site) [3]. This "conformational locking" forces the molecule into an active conformation prior to binding, minimizing the entropic penalty ( ΔS ) upon target engagement.

  • Lipophilic Balance via 5-Methyl: The C5 methyl group is positioned to occupy small hydrophobic pockets (e.g., the gatekeeper region in kinases), increasing overall binding enthalpy ( ΔH ) while balancing the polarity introduced by the ether oxygens.

Visualization: SAR Logic & Binding Pathway

SAR_Pathway A 6-MMMPA Scaffold B 2-Amino Group (H-Bond Donor) A->B C Pyrazine N1 (H-Bond Acceptor) A->C D 6-Methoxy Group (Electron Donating) A->D E 3-Methoxymethyl (Steric Lock) A->E F Target Hinge Region Binding B->F Binds to backbone C=O C->F Binds to backbone N-H D->C Increases electron density G Conformational Restriction E->G Minimizes entropic penalty G->F Enhances overall affinity

Diagram 1: Structure-Activity Relationship (SAR) mapping of the 6-MMMPA pharmacophore.

Experimental Methodologies

To objectively compare 6-MMMPA against baseline pyrazines, laboratories must utilize self-validating protocols. Below are the standard operating procedures for evaluating affinity and lipophilicity.

Protocol A: Affinity Profiling via Surface Plasmon Resonance (SPR)

Highly substituted pyrazines like 6-MMMPA often achieve superior potency through decreased dissociation rates ( Koff​ ) rather than just increased association rates ( Kon​ ). SPR provides the real-time kinetic data required to prove this.

  • Sensor Chip Functionalization: Dock a Ni-NTA sensor chip into the SPR instrument. Inject 0.5 mM NiCl2 to activate the surface, followed by a 10 µg/mL solution of His-tagged target protein (e.g., Nek2 kinase or PDE4) at 10 µL/min for 5 minutes.

  • Analyte Preparation: Prepare a 10 mM stock of 6-MMMPA and 2-Aminopyrazine in 100% DMSO. Dilute into SPR running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to create a concentration series (3.125 nM to 100 nM), ensuring final DMSO concentration remains constant at 1%.

  • Kinetic Injection (Association): Inject the analyte series over the functionalized chip at a high flow rate (30 µL/min) for 120 seconds to minimize mass transport limitations. Record the Kon​ .

  • Buffer Wash (Dissociation): Switch to running buffer without analyte for 300 seconds. Record the Koff​ .

  • Regeneration: Inject 350 mM EDTA for 60 seconds to strip the chip, followed by NiCl2 reloading for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=Koff​/Kon​ ).

Visualization: SPR Experimental Workflow

Workflow Step1 1. Target Immobilization (His-Tag on Ni-NTA) Step2 2. Analyte Injection (Pyrazine Dilutions) Step1->Step2 Step3 3. Association Phase (Measure Kon) Step2->Step3 Step4 4. Dissociation Phase (Measure Koff) Step3->Step4 Step5 5. Kinetic Analysis (Calculate KD) Step4->Step5

Diagram 2: Step-by-step SPR workflow for validating pyrazine binding kinetics.

Protocol B: Lipophilicity ( LogD7.4​ ) Profiling via Shake-Flask LC-MS

Because 6-MMMPA contains multiple ether oxygens, its solvation shell differs drastically from simple pyrazines. We must empirically validate its lipophilicity to ensure it remains within the optimal range for cellular permeability.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Sample Equilibration: Dissolve 1 mg of 6-MMMPA in 1 mL of the saturated octanol phase. Add 1 mL of the saturated PBS phase.

  • Agitation & Separation: Shake the mixture at 300 RPM for 60 minutes at 25°C. Centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode targeting the specific m/z transitions for the pyrazine).

  • Calculation: Calculate LogD7.4​ using the formula: LogD=log10​(Areaoctanol​/Areaaqueous​) . 6-MMMPA should demonstrate a higher, more drug-like LogD compared to the highly polar 2-aminopyrazine.

Conclusion

While simple 2-aminopyrazines are excellent starting points for fragment-based drug discovery, they often lack the binding affinity and pharmacokinetic properties required for advanced lead optimization. 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine solves these issues through deliberate stereoelectronic modifications. The 6-methoxy group electronically supercharges the hinge-binding nitrogen, while the 3-methoxymethyl group provides vital conformational restriction. For researchers developing next-generation kinase or PDE4 inhibitors, integrating highly functionalized scaffolds like 6-MMMPA is a scientifically sound strategy to accelerate lead optimization.

References

  • Whelligan, D. K., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry, 2010. URL:[Link][1]

  • Dubuisson, M. L. N., et al. "Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives." Mini-Reviews in Medicinal Chemistry, 2004. URL:[Link]

  • Singh, S., et al. "Biaryl PDE4 inhibitors for treating inflammation." World Intellectual Property Organization (WIPO) Patent WO2009067600A2, 2009. URL:[2]

Sources

Comparative

Comparing the efficacy of different pyrazine synthesis routes

The pyrazine core is a ubiquitous and privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and fluorescent probes[1]. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazine core is a ubiquitous and privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, antiviral agents, and fluorescent probes[1]. As a Senior Application Scientist, I frequently evaluate synthetic routes not merely for their theoretical elegance, but for their scalability, atom economy, and downstream purification demands.

Historically, pyrazine synthesis relied heavily on harsh oxidative conditions and pre-functionalized precursors. Today, the landscape has shifted toward green catalysis and advanced physical activation. This guide objectively compares the efficacy, mechanistic causality, and practical implementation of the most prominent pyrazine synthesis routes to aid drug development professionals in selecting the optimal workflow.

Mechanistic Divergence & Structural Assembly

The synthesis of the pyrazine heterocycle fundamentally requires the construction of a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. The choice of starting materials dictates the mechanistic pathway, the intermediate species, and the ultimate thermodynamic driving force of the reaction.

G N1 1,2-Dicarbonyl + 1,2-Diamine N4 Dihydropyrazine Intermediate N1->N4 Condensation (-2 H2O) N2 α-Amino Ketones N2->N4 Gutknecht Cyclization (-2 H2O) N3 β-Amino Alcohols N5 Substituted Pyrazine Target Core N3->N5 Acceptorless Dehydrogenative Coupling (-H2, -H2O) N4->N5 Oxidation / Dehydrogenation

Fig 1. Mechanistic pathways of primary pyrazine synthesis routes.

Quantitative Efficacy Comparison

When selecting a synthetic route, the yield is only one variable. Atom economy, the stability of intermediates, and the kinetic timeline are equally critical for scale-up operations.

Synthesis RouteKey ReagentsCatalyst / ConditionsYield RangeAtom EconomyReaction Time
Classical Condensation 1,2-Dicarbonyl + 1,2-DiamineGlacial AcOH / EtOH (Reflux)85–99%Moderate (Generates H₂O)2–4 Hours
Gutknecht Synthesis α-Amino KetonesSelf-condensation + Oxidation50–75%Low (Requires pre-synthesis)12–24 Hours
Acceptorless Dehydrogenative Coupling (ADC) β-Amino AlcoholsMn-Pincer Complex, KH, 150 °C65–95%High (Generates H₂, H₂O)24–48 Hours
Microdroplet Activation 1,2-Dicarbonyl + 1,2-DiamineFormic Acid / Electrospray (3.8 kV)70–90%Moderate< 1 Minute
Causality Behind the Data:
  • Classical Condensation: This remains the most reliable method for generating highly substituted pyrazines and quinoxalines. The high yield (85-99%) is driven by the strong thermodynamic preference for the formation of the conjugated aromatic system[2].

  • Gutknecht Synthesis: While historically significant, this route suffers from moderate yields (50-75%) because the self-condensation of α-amino ketones often leads to a mixture of symmetric and asymmetric regioisomers, complicating purification[3].

  • Acceptorless Dehydrogenative Coupling (ADC): This represents a paradigm shift in green chemistry. By utilizing stable β-amino alcohols instead of highly reactive dicarbonyls, ADC achieves yields of 65-95%. The reaction is entropically driven by the release of hydrogen gas, making it highly atom-economical[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system where the physical phenomena observed directly confirm the mechanistic progression.

Protocol A: Classical Condensation of 1,2-Diamines with 1,2-Dicarbonyls

This method utilizes acid-catalyzed imine formation to rapidly construct the dihydropyrazine core, followed by spontaneous or induced oxidation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the 1,2-dicarbonyl compound (e.g., benzil) in absolute ethanol within a round-bottom flask.

    • Causality: Ethanol provides a polar protic medium that stabilizes the transition state during nucleophilic attack while maintaining the solubility of both organic and amine precursors[1].

  • Activation: Add 1.0 equivalent of the 1,2-diamine (e.g., ethylenediamine) followed by a catalytic amount of glacial acetic acid.

    • Causality: The acetic acid acts as a mild proton source. It protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic diamine, which would otherwise stall the reaction[1].

  • Cyclization: Stir the mixture at room temperature or under reflux (depending on steric hindrance) for 2–4 hours.

    • Self-Validation: The reaction's progress is visually validated by a distinct color shift (typically from pale yellow to deep red/brown) indicating the formation of the extended conjugated dihydropyrazine system.

  • Isolation: Quench with a mild sodium hydroxide solution to neutralize the acid, extract with dichloromethane, and purify via silica gel chromatography[1].

Protocol B: Acceptorless Dehydrogenative Coupling (ADC) via Mn-Pincer Catalysis

This advanced green protocol bypasses toxic oxidants by utilizing an earth-abundant metal catalyst to dehydrogenate β-amino alcohols[4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with the β-amino alcohol substrate, 2 mol% of the Mn-pincer catalyst, and 3 mol% of Potassium Hydride (KH) in anhydrous toluene[4].

    • Causality: KH is strictly required to deprotonate the precatalyst ligand. This metal-ligand cooperation is what activates the manganese center, allowing it to cleave C-H and N-H bonds without the need for sacrificial hydrogen acceptors[4].

  • Thermal Activation: Seal the Schlenk tube and heat the reaction mixture to 150 °C in an oil bath for 24–48 hours.

    • Causality: High thermal energy is required to overcome the activation barrier of the endothermic dehydrogenation process[4].

  • Monitoring:

    • Self-Validation: The evolution of hydrogen gas (H₂) serves as a direct, observable indicator of catalytic turnover. A pressure gauge or bubbler attached to the system validates the dehydrogenation progress in real-time[4].

  • Workup: Cool the vessel, carefully vent the generated hydrogen gas, filter through a short pad of Celite to remove the metal catalyst, and concentrate in vacuo.

Advanced Physical Activation: Microdroplet & Microwave Kinetics

For high-throughput screening and rapid library generation, traditional bulk-phase heating is often too slow. Recent advancements utilize physical activation to manipulate reaction kinetics.

Microdroplet Electrospray Synthesis: By utilizing a single-barrel microdroplet device, researchers can accelerate the condensation of 1,2-diamines and 1,2-dicarbonyls from hours to mere seconds. When a mixture is subjected to electrospray ionization at 3.8 kV, it forms charged microdroplets. As the solvent rapidly evaporates, the droplet shrinks, causing the effective molarity of the reactants at the droplet interface to skyrocket. This partial desolvation effect drives the bimolecular condensation kinetics exponentially faster. For example, the condensation of 2,3-diaminotoluene and 1,2-indanedione yielded a massive 70.23% conversion in microdroplets, compared to a mere 13.05% in bulk solution under identical timeframes[5].

Microwave-Assisted Solvent-Free Synthesis: Similarly, microwave irradiation bypasses the thermal gradient issues of standard oil baths. By directly exciting the polar bonds of the reactants, microwave synthesis achieves localized superheating. This allows for the solvent-free synthesis of quinoxalines and pyrido[2,3b]pyrazines in excellent yields (up to 90%) in under 3 minutes[6].

References

  • Title: Eco-friendly Synthesis of Quinoxaline Derivatives Using Mineral Fertilizers as Heterogeneous Catalysts Source: DergiPark URL: [2]

  • Title: Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers Source: Benchchem URL: [1]

  • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: PMC (National Institutes of Health) URL: [4]

  • Title: An Improved Synthesis of Multi-Substituted Pyrazines under Catalyst- and Solvent-Free Conditions Source: ResearchGate URL: [3]

  • Title: Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: MDPI URL: [6]

  • Title: A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction Source: Frontiers URL: [5]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
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